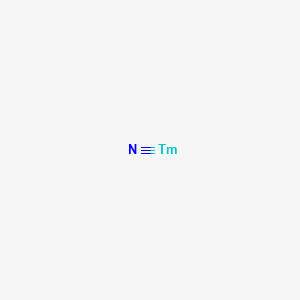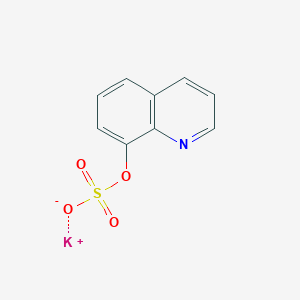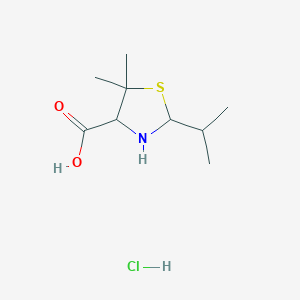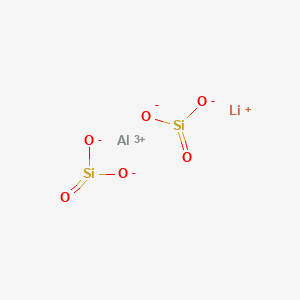![molecular formula C16H23BrO2 B081125 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one CAS No. 14386-64-2](/img/structure/B81125.png)
2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one
概要
説明
Synthesis Analysis
The synthesis of similar brominated compounds often involves reactions with brominating agents under controlled conditions. For instance, 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one is prepared by refluxing 4- bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, showcasing the typical approach for bromination and subsequent synthesis steps in related compounds (Sherekar, Kakade, & Padole, 2021).
Molecular Structure Analysis
The molecular structure of brominated organic compounds provides insights into their reactivity and potential applications. For example, the study on liquid crystalline polyethers demonstrates how substituents like bromine affect the phase transition temperatures and molecular interactions (Percec & Zuber, 1992). Such structural analyses are crucial for understanding the behavior of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one in various chemical environments.
Chemical Reactions and Properties
Brominated compounds like 3-Bromo-2-(tert-butylsulfonyl)-1-propene participate in various chemical reactions, showcasing their versatility as reagents or intermediates in organic synthesis (Auvray, Knochel, & Normant, 1985). These reactions often involve multi-coupling processes, indicating the potential of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one in similar synthetic routes.
科学的研究の応用
Antioxidant Properties
- Antioxidant Activity: Compounds similar to 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, such as bromophenols isolated from marine algae, have shown significant antioxidant properties, exhibiting radical-scavenging activity (Li, Li, Ji, & Wang, 2007).
Chemical Synthesis and Characterization
- Synthesis and Biological Evaluation: Research has involved the synthesis and characterization of bromo-substituted compounds, demonstrating their potential in biological applications (Sherekar, Kakade, & Padole, 2021).
- Formation of Haloetherification Products: Studies have investigated the cooperative action of hydrogen and halogen bonding in the formation of haloetherification products, relevant for understanding the chemical behavior of similar bromo-substituted compounds (Asgarova et al., 2019).
Polymeric Materials
- Liquid Crystalline Polyethers Synthesis: Compounds structurally similar to 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one have been used in the synthesis and characterization of liquid crystalline polyethers, contributing to materials science (Percec & Zuber, 1992).
Bromo-substituted Compound Applications
- Controlled Molecular Architecture: Bromo-substituted compounds have been utilized in the creation of polymers with controlled molecular architecture, showcasing the versatility of these compounds in advanced material synthesis (Hawker & Fréchet, 1990).
- Biotransformation Studies: The biotransformation of butylated hydroxytoluene (BHT) to BHT-quinone methide in rats highlights the metabolic pathways of bromo-substituted compounds (Tajima, Yamamoto, & Mizutani, 1981).
Safety And Hazards
特性
IUPAC Name |
2-bromo-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrO2/c1-15(2,3)11-7-10(13(18)9-17)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPXQSLSPUBZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346892 | |
| Record name | 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one | |
CAS RN |
14386-64-2 | |
| Record name | 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxy-phenyl )-ethanon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

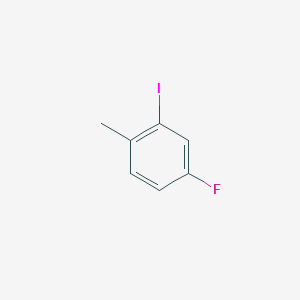
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)

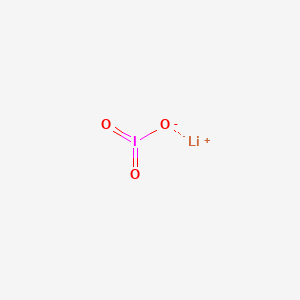
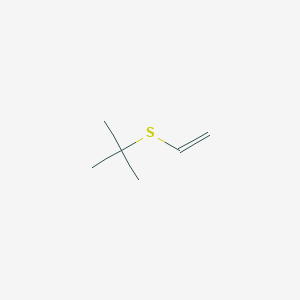
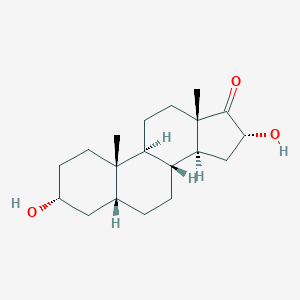
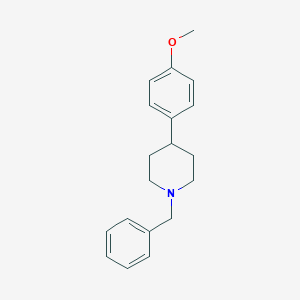
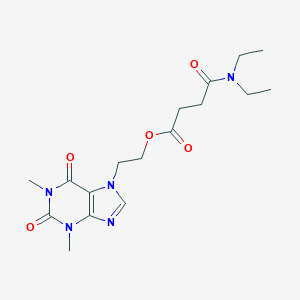
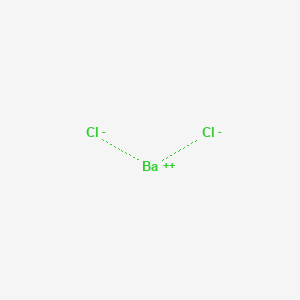
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)
